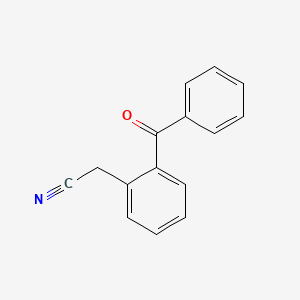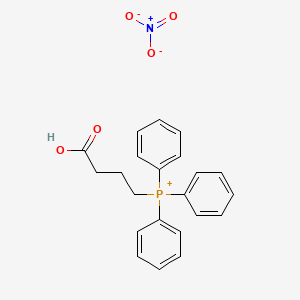
(3-Carboxypropyl)(triphenyl)phosphanium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Carboxypropyl)(triphenyl)phosphanium nitrate is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a carboxypropyl chain, with a nitrate counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)(triphenyl)phosphanium nitrate typically involves the reaction of triphenylphosphine with 3-bromopropionic acid in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, usually at a temperature of around 80°C, and under a nitrogen atmosphere to prevent oxidation. The product is then precipitated using anhydrous ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Carboxypropyl)(triphenyl)phosphanium nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The carboxypropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
(3-Carboxypropyl)(triphenyl)phosphanium nitrate has several scientific research applications:
Biology: The compound is used in the synthesis of boron-containing benzoxaboroles as antimalarial agents.
Medicine: It is involved in the preparation of methyl alkenyl quinolones as antimycobacterial agents.
Industry: The compound is used in the synthesis of organotin compounds as antifungal agents.
Mécanisme D'action
The mechanism of action of (3-Carboxypropyl)(triphenyl)phosphanium nitrate involves its interaction with specific molecular targets and pathways. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of tumor cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Carboxypropyl)triphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of nitrate.
(4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide: Contains a hydroxy and oxo group on the butyl chain.
Uniqueness
(3-Carboxypropyl)(triphenyl)phosphanium nitrate is unique due to its nitrate counterion, which can influence its solubility and reactivity compared to its bromide counterpart. This uniqueness makes it suitable for specific applications where the nitrate ion plays a crucial role.
Propriétés
Numéro CAS |
185669-88-9 |
|---|---|
Formule moléculaire |
C22H22NO5P |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
3-carboxypropyl(triphenyl)phosphanium;nitrate |
InChI |
InChI=1S/C22H21O2P.NO3/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;2-1(3)4/h1-9,11-16H,10,17-18H2;/q;-1/p+1 |
Clé InChI |
AEUNUQCWGPQRSQ-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
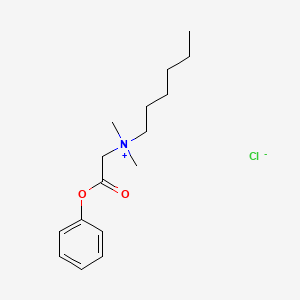
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)

![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
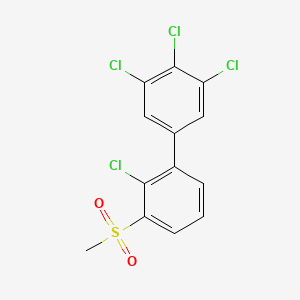
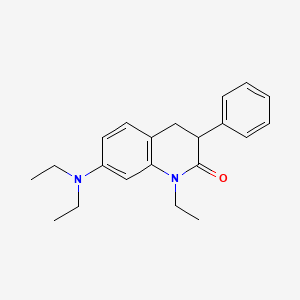
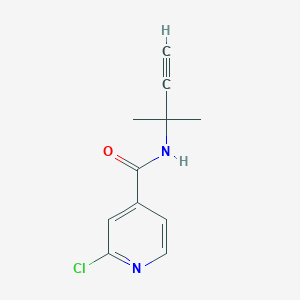
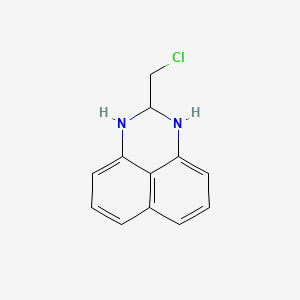
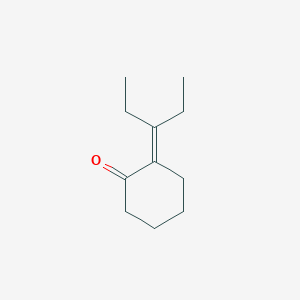
![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)

